molecular formula C27H36O11 B1163887 Borapetoside E CAS No. 151200-49-6

Borapetoside E

Cat. No.: B1163887
CAS No.: 151200-49-6
M. Wt: 536.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Borapetoside E is a clerodane diterpenoid extracted from the plant Tinospora crispa. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of metabolic disorders such as type 2 diabetes. This compound has been shown to improve hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia in high-fat-diet-induced obese mice .

Scientific Research Applications

Borapetoside E has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of clerodane diterpenoids under various chemical reactions.

    Biology: Investigated for its effects on cellular processes, including glucose and lipid metabolism.

    Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as type 2 diabetes and related conditions.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Target of Action

Borapetoside E, a small molecule extracted from Tinospora crispa, has been found to interact with several targets related to insulin resistance and lipid metabolism . The primary targets include Sterol Regulatory Element-Binding Proteins (SREBPs) , which are transcription factors that regulate lipid homeostasis .

Mode of Action

This compound interacts with its targets by inhibiting the expression of SREBPs in the liver and adipose tissue . This inhibition leads to a decrease in the expression of downstream target genes related to lipid synthesis .

Biochemical Pathways

The action of this compound primarily affects the lipid metabolism pathway. By inhibiting SREBPs, this compound suppresses the synthesis of lipids in the liver and adipose tissue . This results in improved hyperlipidemia, a condition often associated with type 2 diabetes .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection

Result of Action

The action of this compound leads to several beneficial effects in high-fat-diet-induced obese mice. These include improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia . Additionally, this compound has been observed to increase oxygen consumption in obese mice .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of the compound, as evidenced by its effects on high-fat-diet-induced obese mice . .

Safety and Hazards

The safety data sheet for Borapetoside E advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Borapetoside E has shown promising results in improving hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes mice . Future research could focus on further understanding its mechanism of action and potential applications in the treatment of type 2 diabetes.

Biochemical Analysis

Biochemical Properties

Borapetoside E plays a crucial role in biochemical reactions, particularly in glucose and lipid metabolism. It interacts with several key enzymes and proteins, including sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue . These interactions help regulate lipid metabolism and improve hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes mice .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In high-fat-diet-induced obese mice, this compound markedly improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption . It influences cell function by suppressing the expression of SREBPs and their downstream target genes, thereby regulating lipid synthesis and improving metabolic health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of SREBPs, which are key regulators of lipid synthesis . This inhibition leads to a decrease in the expression of genes involved in lipid synthesis, thereby reducing lipid accumulation in the liver and adipose tissue . Additionally, this compound has been shown to improve glucose metabolism by enhancing insulin sensitivity and regulating glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation observed . Long-term studies in high-fat-diet-induced obese mice have demonstrated sustained improvements in hyperglycemia, insulin resistance, and lipid metabolism with continued administration of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In high-fat-diet-induced obese mice, this compound has been shown to improve metabolic health in a dose-dependent manner . Higher doses of this compound resulted in more significant improvements in hyperglycemia, insulin resistance, and lipid metabolism . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, including SREBPs and their downstream target genes . By regulating these pathways, this compound helps improve glucose homeostasis and lipid metabolism, thereby mitigating the effects of metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the liver and adipose tissue, where it exerts its therapeutic effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and nucleus, where it interacts with SREBPs and other regulatory proteins . This subcellular localization is crucial for its function, as it allows this compound to effectively regulate gene expression and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Borapetoside E can be isolated from Tinospora crispa using a series of chromatographic techniques. The process typically involves the extraction of the plant material with solvents such as methanol or ethanol, followed by fractionation using column chromatography. High-performance liquid chromatography (HPLC) is then employed to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Tinospora crispa. The plant material is first dried and powdered, then subjected to solvent extraction. The extract is concentrated and purified using chromatographic methods to obtain this compound in sufficient quantities for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Borapetoside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Borapetoside E is unique among clerodane diterpenoids due to its potent anti-hyperglycemic and anti-hyperlipidemic effects. Similar compounds include:

Properties

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGKLWUOGQDOTD-IYIXDXQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Borapetoside E exert its anti-diabetic effects?

A1: While the precise mechanism of action remains under investigation, research suggests that this compound improves hyperglycemia and hyperlipidemia in mice with diet-induced Type 2 Diabetes. [, ] It appears to achieve this by suppressing the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis within the liver and adipose tissue. [] This suppression of SREBPs could contribute to the observed improvements in hepatic steatosis and hyperlipidemia. [] Further research is needed to fully elucidate the molecular pathways involved.

Q2: Are there any computational studies exploring this compound's potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor?

A2: Yes, molecular docking simulations have been conducted to evaluate this compound's potential as a DPP-IV inhibitor. [] These studies utilized the Molegro Virtual Docker (MVD) software and employed the DPP-IV enzyme crystal structure (PDB code 3G0B). [] Results indicated that this compound exhibits favorable binding interactions with the enzyme, comparable to the known DPP-IV inhibitor Alogliptin. [] Specifically, this compound shares 75% binding site similarity with Alogliptin, interacting with key residues like Glu 205, Glu 206, and Tyr 547. [] These findings suggest that DPP-IV inhibition could contribute to this compound's anti-diabetic effects, although further experimental validation is necessary.

Q3: What is the structural characterization of this compound?

A3: this compound is a clerodane diterpenoid, specifically classified as a furanoid diterpene glucoside. [] While its exact molecular formula and weight are not provided in the provided abstracts, its structure has been elucidated using extensive spectroscopic analyses, including NMR and mass spectrometry. [] These analyses confirmed its core clerodane skeleton and characterized the presence of furanoid and glucoside moieties. []

Q4: Have there been any studies on the efficacy of this compound in animal models of Type 2 Diabetes?

A4: Yes, a study investigated the effects of this compound in a mouse model of high-fat-diet (HFD)-induced Type 2 Diabetes. [] The researchers found that this compound administration significantly improved various metabolic parameters in these mice, including hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [] Furthermore, this compound's effects were comparable to, and in some instances, surpassed the efficacy of metformin, a commonly prescribed drug for Type 2 Diabetes. [] These findings highlight the therapeutic potential of this compound for managing Type 2 Diabetes and associated metabolic disorders.

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